P1-(5'-Adenosyl)-P5-(5'-guanosyl) pentaphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

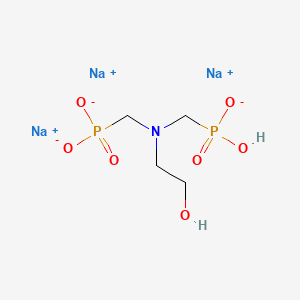

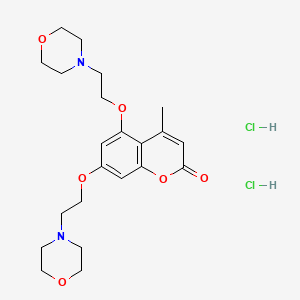

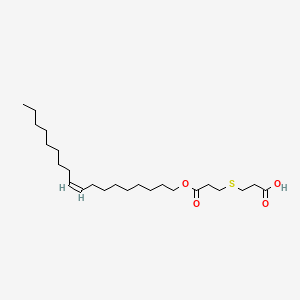

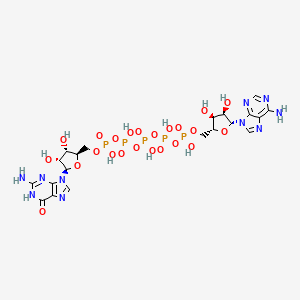

P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate is a purine ribonucleoside 5’-tetraphosphate compound It consists of a 5’-adenosyl residue at the P1 position and a 5’-guanosyl residue at the P5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate typically involves the use of high-pressure liquid chromatography (HPLC) for purification. One method involves the use of covalent boronate chromatography to purify the compound from cellular extracts. The purified compound is then treated with alkaline phosphatase to hydrolyze residual mononucleotides .

Industrial Production Methods

the use of recombinant Escherichia coli for the production of related compounds, such as GDP-l-fucose, suggests that similar biotechnological approaches could be employed .

Chemical Reactions Analysis

Types of Reactions

P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate undergoes various chemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by specific enzymes, such as dinucleoside polyphosphate pyrophosphohydrolase .

Common Reagents and Conditions

Common reagents used in the reactions involving P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate include alkaline phosphatase and magnesium ions. The reactions typically occur under physiological conditions, such as neutral pH and the presence of divalent cations .

Major Products

The major products formed from the hydrolysis of P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate include adenosine monophosphate (AMP) and guanosine monophosphate (GMP) .

Scientific Research Applications

P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate has several scientific research applications:

Mechanism of Action

P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate exerts its effects by binding to nucleotide-binding proteins, such as guanylate kinase and nucleoside-diphosphate kinase. The binding of the compound to these proteins facilitates the transfer of phosphate groups, which is essential for various cellular processes . The compound’s interaction with these proteins is characterized by high affinity and specificity, which is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Adenosine tetraphosphate: A similar compound with four phosphate groups linked to adenosine.

Guanosine tetraphosphate: A compound with four phosphate groups linked to guanosine.

Diadenosine tetraphosphate: A compound with two adenosine molecules linked by four phosphate groups.

Uniqueness

P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate is unique due to its structure, which includes both adenosine and guanosine residues. This dual-nucleotide composition allows it to interact with a broader range of nucleotide-binding proteins compared to compounds with only one type of nucleotide .

Properties

CAS No. |

56983-24-5 |

|---|---|

Molecular Formula |

C20H29N10O23P5 |

Molecular Weight |

932.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C20H29N10O23P5/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(48-18)1-46-54(36,37)50-56(40,41)52-58(44,45)53-57(42,43)51-55(38,39)47-2-7-11(32)13(34)19(49-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |

InChI Key |

CNMILLPGDWDFCZ-INFSMZHSSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.